molecular formula C20H25N3O5S2 B2395697 Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 946370-57-6

Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B2395697
CAS No.: 946370-57-6
M. Wt: 451.56
InChI Key: IBNHZYPKGONBKC-UHFFFAOYSA-N
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Description

Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate is a thiophene-based compound featuring a 1,2,6-thiadiazinan ring system with a 1,1-dioxido modification and a 2,5-dimethylbenzyl substituent. The thiophene core is substituted at the 3-position with an acetamide linker and at the 2-position with a methyl ester group. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically relevant thiophene derivatives, which are often explored for their bioactivity due to their aromatic heterocyclic framework and functional group diversity .

Properties

IUPAC Name

methyl 3-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14-5-6-15(2)16(11-14)12-22-8-4-9-23(30(22,26)27)13-18(24)21-17-7-10-29-19(17)20(25)28-3/h5-7,10-11H,4,8-9,12-13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNHZYPKGONBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and any relevant case studies or research findings.

Chemical Structure and Properties

The compound consists of a thiophene ring substituted with a carboxylate group and a thiadiazinan moiety. The structural complexity allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Structural Formula

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Research has indicated that compounds related to thiophene derivatives exhibit significant anticancer properties. For instance, 2,5-dimethylthiophene-based compounds have shown potent inhibitory activity against topoisomerase II, a critical enzyme in DNA replication and repair. These compounds were tested in vitro against various cancer cell lines, including breast, colon, lung, and prostate cancers. The findings suggested that these compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2,5-DimethylthiopheneBreast Cancer5.0Topoisomerase II inhibition
2,5-DimethylthiopheneColon Cancer4.5Induction of ROS and apoptosis
2,5-DimethylthiopheneLung Cancer6.0Cell cycle arrest at G1 phase
2,5-DimethylthiopheneProstate Cancer7.0Selective targeting of cancer cells

Enzyme Inhibition

The compound may also act as an inhibitor of D-amino acid oxidase (DAO) . Studies on similar thiophene derivatives have demonstrated their ability to inhibit DAO effectively by interacting with the enzyme's active site. The structural analysis revealed that the thiophene ring aligns closely with key amino acids within the enzyme, facilitating potent inhibition .

Mechanism of DAO Inhibition

  • Binding Affinity : The binding of the thiophene derivative to DAO results in conformational changes that prevent substrate access.
  • Hydrophobic Interactions : Strong hydrophobic interactions between the thiophene ring and amino acid residues enhance binding stability.

Study on Anticancer Effects

In a notable study published in RSC Advances, researchers synthesized a series of N-acetyl pyrazolines derived from thiophene and evaluated their anticancer effects. The results indicated that these compounds exhibited low micromolar activity against various cancer cell lines while demonstrating minimal toxicity to non-cancerous cells. The study highlighted the importance of structural modifications in enhancing biological activity .

DAO Inhibition Study

Another study focused on the structure-activity relationship (SAR) of thiophene-based inhibitors of DAO. It was found that specific substitutions on the thiophene ring could significantly alter inhibitory potency. The research provided insights into optimizing these compounds for therapeutic applications in conditions like schizophrenia where DAO plays a critical role .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thiophene and heterocyclic derivatives can be analyzed as follows:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound C₂₁H₂₄N₄O₅S₂ Thiophene, methyl ester, thiadiazinan, acetamide 500.56 1,1-dioxido thiadiazinan, 2,5-dimethylbenzyl substituent
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate C₁₄H₁₄N₂O₃S₂ Thiophene, methyl ester, sulfanyl, acetamide 322.41 Sulfanyl bridge to 2-aminophenyl group; simpler substituents
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Thiazolo-pyrimidine, furan, cyano, ketone 386.38 Fused thiazolo-pyrimidine ring; cyano group; high thermal stability (m.p. 243–246°C)
Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) C₁₁H₁₃NO₃S Thiophene, methyl ester, carbamoyl 239.29 Ethylcarbamoyl side chain; simpler acetamide linkage
Triflusulfuron methyl ester C₁₅H₁₅F₃N₆O₆S Triazine, sulfonylurea, methyl ester 488.37 Sulfonylurea linkage; trifluoroethoxy group; pesticidal activity

Key Comparisons

Core Structure and Bioactivity The target compound’s thiophene-carboxylate core is analogous to Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate , but the latter lacks the thiadiazinan ring and dimethylbenzyl group. The 1,1-dioxido thiadiazinan moiety distinguishes the target compound from simpler thiophene-acetamide derivatives like compound 96b , which features an ethylcarbamoyl group. The sulfone group in the thiadiazinan ring may enhance solubility or target binding compared to non-oxidized sulfur analogs.

This contrasts with the cyano-substituted compound 11a , where the electron-withdrawing cyano group may reduce bioavailability but increase electrophilic reactivity. The methyl ester at the 2-position is a common motif in prodrug design, as seen in triflusulfuron methyl ester , where esterification enhances stability until enzymatic hydrolysis occurs.

Synthetic Approaches

  • The synthesis of thiophene-acetamide derivatives typically involves coupling reactions, as demonstrated in the preparation of compound 96b via carbamoylation . The target compound likely requires multi-step synthesis, including thiadiazinan ring formation and benzyl group introduction.
  • Compound 11a was synthesized via condensation of aromatic aldehydes with thiouracil derivatives, a method that could be adapted for introducing benzylidene groups into the target compound.

The thermal stability of compound 11a (m.p. 243–246°C) implies that the target compound may also exhibit high stability due to its rigid thiadiazinan ring.

Research Implications

  • Structural Similarity Analysis : Computational tools like SHELX and ORTEP could model the target compound’s crystal structure to compare packing efficiency with analogs like compound 11a .
  • Bioactivity Prediction : Methods for similarity-based virtual screening could prioritize this compound for antibacterial or anticancer assays, given its resemblance to bioactive thiophene derivatives .

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